(-)-JM-1232

Description

UNII-MD92F5Z441 is a unique substance identifier assigned by the Global Substance Registration System (GSRS), a regulatory-compliant database managed by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). This system provides standardized descriptions for over 100,000 substances, including small molecules, biologics, and mixtures, to ensure unambiguous identification in medical and translational research .

Substances in this database are characterized by their:

- Physical and chemical properties (e.g., solubility, molecular weight).

- Functional roles (e.g., therapeutic use, excipient functions).

- Regulatory status (e.g., approved, investigational).

For comprehensive data on UNII-MD92F5Z441, researchers are directed to query the GSRS database directly (https://gsrs.ncats.nih.gov ) .

Properties

CAS No. |

1013427-48-9 |

|---|---|

Molecular Formula |

C24H27N3O2 |

Molecular Weight |

389.5 g/mol |

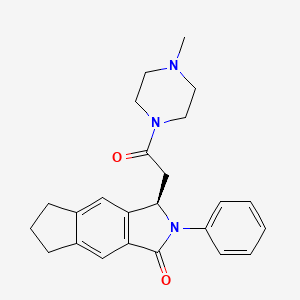

IUPAC Name |

(3R)-3-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]-2-phenyl-3,5,6,7-tetrahydrocyclopenta[f]isoindol-1-one |

InChI |

InChI=1S/C24H27N3O2/c1-25-10-12-26(13-11-25)23(28)16-22-20-14-17-6-5-7-18(17)15-21(20)24(29)27(22)19-8-3-2-4-9-19/h2-4,8-9,14-15,22H,5-7,10-13,16H2,1H3/t22-/m1/s1 |

InChI Key |

MBGOHVUPIPFVMM-JOCHJYFZSA-N |

Isomeric SMILES |

CN1CCN(CC1)C(=O)C[C@@H]2C3=C(C=C4CCCC4=C3)C(=O)N2C5=CC=CC=C5 |

Canonical SMILES |

CN1CCN(CC1)C(=O)CC2C3=C(C=C4CCCC4=C3)C(=O)N2C5=CC=CC=C5 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

3-(2-(4-methyl-1-piperazinyl)-2-oxoethyl)-2-phenyl-3,5,6,7-tetrahydrocyclopenta(f)isoindol-1(2H)-one JM 1232 JM-1232 JM1232 |

Origin of Product |

United States |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Formation

The synthesis of Unii-MD92F5Z441 likely begins with retrosynthetic planning to identify feasible disconnections. For example, the Ugi four-component coupling (Ugi-4CC) reaction has been employed to assemble polyfunctional intermediates with nitrogen-bearing carbons, as demonstrated in the synthesis of FR901483’s tricyclic core. This method combines an amine, carbonyl compound, isocyanide, and carboxylic acid in a single pot, generating a peptoid backbone. Applied to Unii-MD92F5Z441, such a strategy could efficiently construct its central framework while introducing stereochemical complexity.

Critical steps include:

- Amine Activation : Primary amines react with ketones or aldehydes to form imines.

- Isocyanide Addition : Cyclohexenyl isocyanides undergo nucleophilic attack on the imine, forming α-adducts.

- Carboxylic Acid Coupling : Acetic acid or its derivatives facilitate Mumm rearrangement, yielding bis-amide intermediates.

Post-Ugi modifications, such as Dieckmann cyclization, could further elaborate the structure into bicyclic or tricyclic systems.

Functional Group Interconversion and Elaboration

Following backbone assembly, functional group interconversions are essential. For instance, hydroxy mesylates undergo base-mediated elimination to form alkenes, as observed in FR901483 syntheses. Selective oxidation or reduction steps may introduce hydroxyl, ketone, or amine groups. A notable example involves the use of Burgess reagent for stereospecific dehydrations, ensuring regiochemical fidelity.

Solid-Phase Peptide Synthesis (SPPS) Techniques

Resin-Based Assembly of Fragments

Patents describing ubiquitin synthesis highlight the utility of solid-phase methods for constructing peptide-like structures. Wang or trityl resins anchor growing chains, enabling iterative coupling of Fmoc-protected amino acids. For Unii-MD92F5Z441, this approach permits sequential addition of residues while minimizing purification burdens.

Key Steps :

Post-Synthetic Modifications

Post-assembly modifications, such as fluorophore labeling or cyclization, are critical. For example, site-specific Cy3-maleimide conjugation to cysteine residues requires keeping thiols reduced with tris(2-carboxyethyl)phosphine (TCEP) during purification. Similarly, native chemical ligation (NCL) can merge synthetic fragments, as exemplified in ubiquitin derivatization.

Accelerated SuFEx Click Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) for Modular Assembly

Recent advances in SuFEx click chemistry enable rapid, orthogonal coupling of aryl fluorosulfates with amines or alcohols. This method, optimized in 96-well plate formats, offers a high-throughput route to diverse analogs of Unii-MD92F5Z441.

Protocol Overview :

- Activation : Aryl alcohols react with SOF2 gas in the presence of hexamethyldisilazane (HMDS) and BTMG base to form fluorosulfates.

- Coupling : Fluorosulfates undergo nucleophilic substitution with amines under mild conditions (MeCN, 50°C).

This method achieves >90% conversion in 48 hours, with LCMS monitoring ensuring reaction completeness.

Purification and Analytical Characterization

Chromatographic Techniques

Purification strategies depend on the synthesis route:

- Cation Exchange Chromatography : Effective for peptides and basic intermediates, using buffers like NaOAc (pH 4.5).

- Size-Exclusion Chromatography (SEC) : Resolves aggregates and fragments, as seen in ubiquitin purification.

- Reverse-Phase HPLC : Achieves >98% purity for final products, employing C18 columns and acetonitrile/water gradients.

Spectroscopic Validation

- NMR Spectroscopy : 1H and 13C NMR confirm structural integrity, with solvent-referenced shifts (e.g., DMSO-d6 at δ 2.50).

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weights and detects side products.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

MR-04A3 undergoes various chemical reactions, including:

Oxidation: MR-04A3 can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert MR-04A3 to its reduced forms.

Substitution: MR-04A3 can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of MR-04A3 can lead to the formation of oxides, while reduction can yield reduced derivatives .

Scientific Research Applications

MR-04A3 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying isoindoline derivatives and their reactivity.

Biology: Investigated for its effects on cellular processes and potential as a neuroprotective agent.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry

Mechanism of Action

MR-04A3 exerts its effects by targeting the gamma-aminobutyric acid type A (GABA-A) receptor, similar to benzodiazepines. It acts as a positive allosteric modulator, enhancing the inhibitory effects of GABA on the central nervous system. This results in sedation, hypnosis, and anxiolysis. The molecular targets include the GABA-A receptor subunits, and the pathways involved are related to the modulation of chloride ion channels .

Comparison with Similar Compounds

Key Properties :

Structural Features :

- A brominated aromatic compound with a carboxylic acid group, enabling interactions with biological targets such as enzymes or receptors.

Compound 2: CAS 1046861-20-4 (C₆H₅BBrClO₂)

Key Properties :

Structural Features :

- A boronic acid derivative with halogen substituents, commonly used in Suzuki-Miyaura reactions for drug discovery.

Comparative Analysis

Structural and Functional Differences

| Parameter | UNII-MD92F5Z441 | CAS 1761-61-1 | CAS 1046861-20-4 |

|---|---|---|---|

| Core Structure | Not specified | Brominated benzoic acid | Boronic acid with halogens |

| Molecular Weight | Unavailable | 201.02 g/mol | 235.27 g/mol |

| Solubility (mg/mL) | Unavailable | 0.687 | 0.24 |

| Synthetic Method | Unavailable | A-FGO catalysis in THF | Pd-catalyzed cross-coupling |

| Bioavailability | Unavailable | 0.55 | 0.55 |

Key Observations :

Solubility : Both reference compounds exhibit low aqueous solubility, a common challenge in drug development. UNII-MD92F5Z441 may require formulation optimization if similarly hydrophobic.

Synthetic Accessibility : Compound 1 uses eco-friendly catalysis, while Compound 2 relies on transition-metal catalysts, which may introduce regulatory hurdles related to residual metal content .

Functional Groups: The boronic acid in Compound 2 enables unique reactivity in drug-target interactions, whereas the carboxylic acid in Compound 1 is typical of nonsteroidal anti-inflammatory drugs (NSAIDs) .

Pharmacological and Regulatory Considerations

- Compound 1: Likely used in anti-inflammatory or antimicrobial applications due to its benzoic acid backbone. No explicit toxicity alerts beyond standard handling precautions (e.g., P280, H302 warnings) .

- Compound 2: Boronic acids are emerging in oncology (e.g., proteasome inhibitors).

- UNII-MD92F5Z441 : As a GSRS-registered substance, it must comply with FDA guidelines for impurities, stability, and manufacturing processes per ICH Q3A-Q3E standards .

Q & A

Q. What key physicochemical properties of Unii-MD92F5Z441 are critical for experimental design?

Researchers should prioritize properties such as solubility (in polar vs. non-polar solvents), thermal stability (via DSC/TGA), and hygroscopicity. These properties dictate storage conditions, solvent selection, and handling protocols. For example, solubility studies should use standardized protocols like the shake-flask method, followed by HPLC-UV quantification to ensure reproducibility .

Q. Which spectroscopic methods are most reliable for confirming the structural identity of Unii-MD92F5Z441?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C), High-Resolution Mass Spectrometry (HRMS), and Infrared (IR) spectroscopy are essential. For novel derivatives, 2D NMR techniques (e.g., COSY, HSQC) should resolve structural ambiguities. Cross-referencing spectral data with computational predictions (e.g., DFT simulations) enhances validation rigor .

Q. What standardized protocols exist for synthesizing Unii-MD92F5Z441 in academic settings?

Synthesis should follow peer-reviewed procedures with explicit documentation of reaction conditions (temperature, catalysts, solvent ratios) and purification steps (e.g., column chromatography gradients, recrystallization solvents). Reproducibility requires reporting yield percentages, purity thresholds (≥95% by HPLC), and characterization data in supplementary materials .

Advanced Research Questions

Q. How can researchers optimize experimental designs to study Unii-MD92F5Z441’s reactivity under variable conditions?

Use factorial design to isolate variables (e.g., pH, temperature, solvent polarity). For kinetic studies, employ stopped-flow spectroscopy or microcalorimetry to capture transient intermediates. Statistical tools like ANOVA or response surface methodology (RSM) help identify significant interactions between variables .

Q. What strategies resolve contradictions between computational predictions and experimental data for Unii-MD92F5Z441?

Conduct cross-validation using multiple computational models (e.g., molecular docking vs. MD simulations) and experimental replicates. Discrepancies in binding affinity or reaction pathways may arise from solvent effects or force field limitations; iterative refinement of simulation parameters (e.g., solvation models) can align results .

Q. How should stability studies of Unii-MD92F5Z441 in diverse solvent systems be structured?

Accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months) with periodic sampling. Use UPLC-MS to monitor degradation products and identify degradation pathways (e.g., hydrolysis, oxidation). Solvent compatibility matrices should include polarity, proticity, and dielectric constants to predict stability .

Q. What advanced statistical methods are suitable for analyzing dose-response relationships involving Unii-MD92F5Z441?

Nonlinear regression models (e.g., Hill equation, log-logistic curves) quantify EC₅₀/IC₅₀ values. For heterogeneous data, mixed-effects models account for variability across replicates. Bootstrap resampling or Bayesian inference improves confidence intervals in low-sample studies .

Q. How can mixed-methods approaches integrate biochemical and physical interaction data for Unii-MD92F5Z441?

Combine quantitative assays (e.g., SPR for binding kinetics) with qualitative techniques (e.g., cryo-EM for structural insights). Triangulate findings using meta-analysis frameworks to reconcile divergent datasets. Ensure research questions explicitly justify the need for mixed methods to address complexity .

Methodological Considerations

- Data Documentation : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable). Provide raw spectral data, chromatograms, and simulation input files in supplementary materials .

- Ethical Replication : Cite prior methodologies verbatim unless modifications are validated through control experiments. Disclose all deviations in the "Experimental" section .

- Conflict Resolution : Engage in peer debriefing and sensitivity analyses to address data inconsistencies. Transparently report limitations in discussion sections .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.